N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylimidazole group and a 1,3,4-thiadiazole ring bearing an ethylthio moiety. Its structural complexity confers unique physicochemical properties, including high thermal stability and selective binding affinity for biological targets such as kinases or enzymes involved in inflammatory pathways. Crystallographic studies using programs like SHELXL have resolved its three-dimensional conformation, highlighting intramolecular hydrogen bonding and π-π stacking interactions critical for its activity .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-19-18-12(23-13)15-11(21)9-4-5-10(17-16-9)20-7-6-14-8(20)2/h4-7H,3H2,1-2H3,(H,15,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKMYRJUDFCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:
Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate thiourea derivatives with ethyl bromide, in the presence of a base, to form the thiadiazole ring.
Imidazole Ring Attachment: : Subsequent reactions include the alkylation of a 2-methyl-1H-imidazole with a pyridazine derivative, facilitated by nucleophilic substitution reactions.
Final Assembly: : The thiadiazole intermediate is then condensed with the imidazole-pyridazine compound under controlled conditions to form the final product.
These reactions typically require precise conditions, such as anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields.
Industrial Production Methods
Scaling up these reactions for industrial production necessitates optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors to maintain optimal conditions and improve product yield.
Chemical Reactions Analysis
Oxidation Reactions
The ethylthio (-S-Et) group on the thiadiazole ring is susceptible to oxidation. Key findings include:
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Mechanistic Insight : Oxidation of the ethylthio group proceeds via electrophilic attack, forming sulfoxide intermediates before further oxidation to sulfones . The imidazole ring undergoes oxidation at electron-rich positions (C-4/C-5) .
Reduction Reactions
Selective reduction of functional groups has been documented:
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Key Observation : LiAlH<sub>4</sub> selectively reduces the thiadiazole ring without affecting the imidazole or pyridazine moieties .
Substitution Reactions
Nucleophilic and electrophilic substitutions dominate at reactive sites:
Thiadiazole Ring
Imidazole Ring
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Electrophilic alkylation | Alkyl halides | Substitution at N-1 or C-2 positions | |
| Acylation | Acetyl chloride | Acetylated derivatives at C-4/C-5 |
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Notable Example : Reaction with methyl iodide under basic conditions replaces the ethylthio group with a methylthio group .
Cyclization and Cross-Coupling Reactions
The pyridazine ring participates in cycloaddition and coupling reactions:
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Case Study : Treatment with SOCl<sub>2</sub> induces cyclization, forming a fused thiadiazolo-imidazole system .
Comparative Reactivity of Structural Analogues
The compound’s behavior aligns with structurally similar systems:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiadiazole and imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study evaluated several thiadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiadiazole ring enhanced antibacterial efficacy, suggesting that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide could be a promising candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.
Findings:
In a controlled study using carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in edema compared to control groups . This suggests potential for therapeutic use in treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been a focal point of research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Study:
In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation . Further investigations into structure-activity relationships have identified key modifications that enhance its anticancer efficacy.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyridazine-thiadiazole hybrids. Key analogues include:
| Compound Name | Structural Variation | Key Properties (vs. Target Compound) |
|---|---|---|
| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(imidazol-1-yl)pyridazine-3-carboxamide | Methyl substitution at thiadiazole; no ethylthio | Lower lipophilicity (LogP: 1.8 vs. 2.4) |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | Phenyl group replaces ethylthio | Enhanced aromatic interactions; reduced solubility (0.8 mg/mL vs. 3.2 mg/mL) |
| 6-(2-Methylimidazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide | Absence of ethylthio and thiadiazolyl substituents | Weaker enzyme inhibition (IC50: 450 nM vs. 120 nM) |
Crystallographic and Stability Comparisons
Crystallographic data refined via SHELXTL reveal distinct packing efficiencies:
- Target compound : Orthorhombic crystal system (space group P2₁2₁2₁), unit cell dimensions a=8.23 Å, b=12.45 Å, c=15.67 Å. Stabilized by S···N interactions (2.95 Å) and C-H···O bonds.
- Methyl-substituted analogue: Monoclinic system (C2/c), weaker π-π stacking (interplanar distance: 3.6 Å vs. 3.3 Å in target).
- Phenyl-substituted analogue : Triclinic system (P-1), higher thermal decomposition temperature (ΔT: 280°C vs. 255°C) due to rigid aromatic groups.
Research Findings and Mechanistic Insights
- Electrophilic sulfur interactions: The ethylthio group participates in covalent binding with cysteine residues in target enzymes, a feature absent in non-sulfur analogues.
- Synergistic heterocycles : Co-planar alignment of pyridazine and imidazole rings (dihedral angle: 8.7°) optimizes binding pocket occupancy, as resolved via SHELXL refinements .
- SAR trends : Bulkier substituents on the thiadiazole ring reduce membrane permeability but improve target residence time.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound with a complex heterocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.4 g/mol. The compound features a thiadiazole ring, an imidazole ring, and a pyridazine ring, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₇OS |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1396677-28-3 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and imidazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of pyridazine exhibit antimicrobial activity due to their ability to inhibit bacterial growth by targeting essential cellular processes .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its structural components that can modulate inflammatory pathways. Thiadiazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In vitro studies have demonstrated that similar compounds can significantly reduce pro-inflammatory cytokine production .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies focusing on related pyridazine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines .
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
Anti-inflammatory Activity Assessment
In a controlled experiment evaluating the anti-inflammatory effects of various thiadiazole derivatives, one derivative showed an IC50 value of 0.52 µM against COX-II enzymes, indicating strong anti-inflammatory potential . This suggests that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-y)pyridazine-3-carboxamide could exhibit similar or enhanced activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step heterocyclization. For example, thiadiazole derivatives are often prepared by cyclizing thiourea intermediates with iodine and triethylamine in DMF, as described for similar carboxamides . Key parameters include solvent choice (e.g., acetonitrile for initial steps), reagent ratios, and reaction time (e.g., 1–3 minutes for cyclization). Optimization involves adjusting temperature, stoichiometry of sulfur-containing reagents (e.g., P2S5), and purification techniques (TLC monitoring with chloroform:acetone 3:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole and thiadiazole protons) and IR for functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹). Mass spectrometry (FAB-MS) validates molecular weight. Contradictions in spectral data (e.g., unexpected NH signals) can be resolved by repeating experiments under anhydrous conditions or using deuterated solvents to suppress exchange broadening .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodology : Assess stability via accelerated degradation studies (e.g., exposure to light, humidity, or varying pH). Monitor decomposition by HPLC or TLC. For thiadiazole derivatives, sulfur-containing moieties may oxidize; thus, storage under inert atmospheres (N₂/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodology : Perform docking studies using software like AutoDock Vina or Schrödinger. The thiadiazole and imidazole groups often target kinases (e.g., GSK-3β) or microbial enzymes. Validate predictions with in vitro assays (e.g., kinase inhibition or antimicrobial activity). Key parameters include ligand protonation states, solvation models, and binding site flexibility .
Q. What strategies mitigate byproduct formation during heterocyclization (e.g., undesired co-crystals or sulfur byproducts)?
- Methodology : Modify reaction stoichiometry (e.g., excess iodine to drive cyclization) or use alternative catalysts (e.g., CuI). Co-crystal formation, as observed in X-ray studies of similar thiadiazoles, can be minimized by stepwise addition of reagents or gradient heating .
Q. How do structural modifications (e.g., ethylthio vs. methylthio groups) influence bioactivity?
- Methodology : Conduct SAR studies by synthesizing analogs with varying substituents. Compare logP, solubility, and steric effects via HPLC and computational descriptors (e.g., Molinspiro). For example, ethylthio groups may enhance lipophilicity and membrane permeability compared to methylthio .
Q. What experimental and computational methods reconcile discrepancies between theoretical and observed molecular geometries?
- Methodology : Compare X-ray crystallography data (e.g., bond angles in thiadiazole rings) with DFT-optimized structures (B3LYP/SDD basis set). Adjust computational models by including solvent effects or vibrational corrections. For example, deviations in C–S–C angles >5° may indicate crystal packing forces .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthetic batches?
- Methodology : Verify purity via elemental analysis and HPLC. Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to differentiate regioisomers. For example, imidazole protons may show splitting due to tautomerism, resolved by variable-temperature NMR .
Q. What experimental controls validate the antimicrobial activity of this compound against conflicting reports?
- Methodology : Use standardized MIC assays (CLSI guidelines) with reference strains (e.g., S. aureus ATCC 25923). Include positive controls (e.g., ciprofloxacin) and assess pH-dependent activity, as thiadiazole derivatives may show reduced efficacy in acidic media .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
